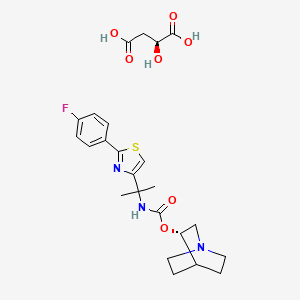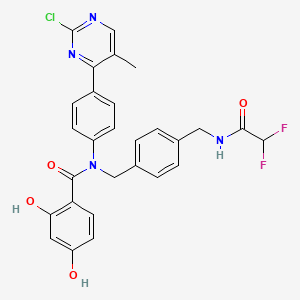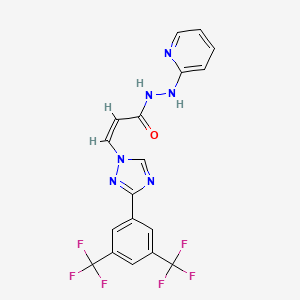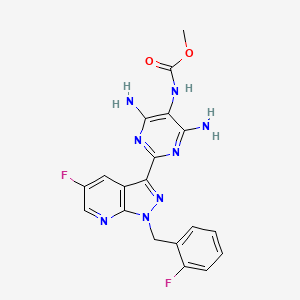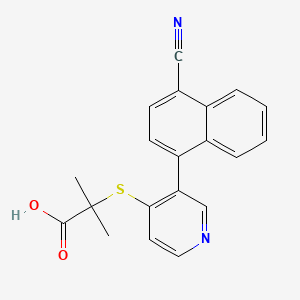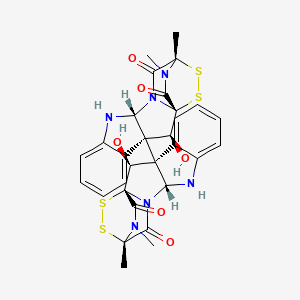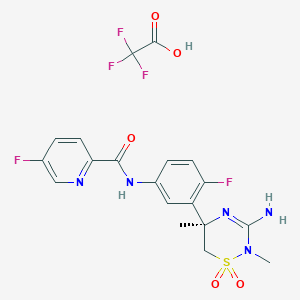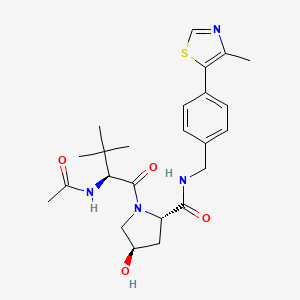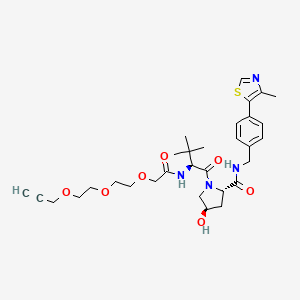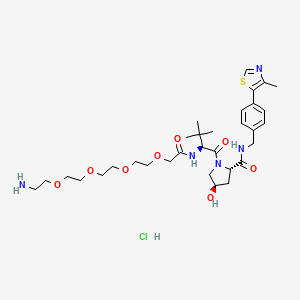![molecular formula C26H28ClFN4O2 B611737 N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B611737.png)
N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU 0364739 hydrochloride is a potent and selective inhibitor of phospholipase D2 (PLD2). It is known for its high selectivity, displaying a 75-fold preference for PLD2 over phospholipase D1 (PLD1). The chemical name of VU 0364739 hydrochloride is N-[2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide hydrochloride .
Mechanism of Action
- Role : PLD2 is an enzyme involved in lipid metabolism. It catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), which plays a crucial role in cell signaling and membrane dynamics .
- Affected Pathways : The inhibition of PLD2 impacts several pathways, including:
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
VU 0364739 hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of phospholipase D2. This inhibition is highly selective, with an IC50 value of 20 nM for PLD2 and 1500 nM for phospholipase D1 (PLD1) . The compound interacts with PLD2 by binding to its active site, thereby preventing the hydrolysis of phosphatidylcholine. This interaction leads to a decrease in the production of phosphatidic acid, a key lipid signaling molecule involved in various cellular processes .
Cellular Effects
VU 0364739 hydrochloride has been shown to induce apoptosis in cancer cells, making it a valuable tool for cancer research . In studies involving the MDA-MB-231 cell line, VU 0364739 hydrochloride was found to inhibit cell proliferation in a dose- and time-dependent manner . The compound also increases the activity of caspase 3 and caspase 7, enzymes that play a critical role in the execution phase of cell apoptosis . Additionally, VU 0364739 hydrochloride affects cell signaling pathways by reducing the levels of phosphatidic acid, thereby influencing downstream signaling events .
Molecular Mechanism
The molecular mechanism of VU 0364739 hydrochloride involves its selective inhibition of phospholipase D2. By binding to the active site of PLD2, the compound prevents the enzyme from hydrolyzing phosphatidylcholine into phosphatidic acid and choline . This inhibition disrupts the production of phosphatidic acid, a lipid signaling molecule that plays a pivotal role in various cellular processes, including membrane trafficking, cytoskeletal reorganization, and cell survival . The reduction in phosphatidic acid levels leads to the activation of apoptotic pathways, resulting in cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of VU 0364739 hydrochloride have been observed to change over time. Studies have shown that the compound’s inhibitory effects on cell proliferation and induction of apoptosis are both dose- and time-dependent . For instance, VU 0364739 hydrochloride significantly reduces the viability of MDA-MB-231 cells after 24, 48, 72, and 96 hours of treatment . The compound’s stability and degradation over time have also been studied, with results indicating that it remains effective in inducing apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of VU 0364739 hydrochloride vary with different dosages in animal models. In pharmacokinetic studies involving rats, the compound was administered intravenously at a dose of 1 mg/kg and orally at a dose of 10 mg/kg . The results showed that VU 0364739 hydrochloride has a half-life of 1.52 hours and a volume of distribution of 8.1 L/kg . Higher doses of the compound have been associated with increased induction of apoptosis, but also with potential toxic effects .
Metabolic Pathways
VU 0364739 hydrochloride is involved in metabolic pathways related to lipid signaling. By inhibiting phospholipase D2, the compound reduces the production of phosphatidic acid, a key intermediate in lipid metabolism . This reduction affects various downstream metabolic processes, including the synthesis of diacylglycerol and other lipid signaling molecules . The compound’s interaction with PLD2 also influences metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of VU 0364739 hydrochloride within cells and tissues involve its interaction with specific transporters and binding proteins . The compound is known to accumulate in certain cellular compartments, where it exerts its inhibitory effects on phospholipase D2 . Studies have shown that VU 0364739 hydrochloride is distributed in both plasma and brain tissues, with concentrations of 39.9 ng/mL and 29 ng/mL, respectively, following administration in rats .
Subcellular Localization
VU 0364739 hydrochloride is localized within specific subcellular compartments, where it interacts with phospholipase D2 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This subcellular localization is critical for its function, as it allows VU 0364739 hydrochloride to effectively inhibit PLD2 activity and induce apoptosis in targeted cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU 0364739 hydrochloride involves multiple steps, starting with the preparation of the core triazaspirodecane structure. The key steps include:
- Formation of the triazaspirodecane core by cyclization reactions.
- Introduction of the fluorophenyl group through nucleophilic substitution.
- Coupling of the naphthalenecarboxamide moiety via amide bond formation.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of VU 0364739 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
VU 0364739 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
VU 0364739 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of phospholipase D2 in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways involving phospholipase D2.
Medicine: Explored for its potential therapeutic applications in cancer research due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals targeting phospholipase D2 .
Comparison with Similar Compounds
Similar Compounds
VU 0364739: A similar compound without the hydrochloride salt form.
VU 0155069: Another selective phospholipase D2 inhibitor with a different chemical structure.
CAY10594: A phospholipase D2 inhibitor with distinct selectivity and potency profiles .
Uniqueness
VU 0364739 hydrochloride is unique due to its high selectivity for phospholipase D2 over phospholipase D1, making it a valuable tool for studying the specific role of phospholipase D2 in various biological processes. Its ability to induce apoptosis in cancer cells also highlights its potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2.ClH/c27-22-6-3-7-23(17-22)31-18-29-25(33)26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21;/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLAMDMOILNBKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC5=CC=CC=C5C=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

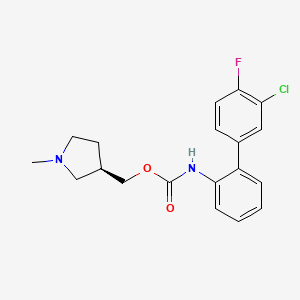
![N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide](/img/new.no-structure.jpg)
